molecular formula C13H17NO5 B14477955 Morpholine, 4-(3,4-dimethoxy-5-hydroxybenzoyl)- CAS No. 65133-72-4

Morpholine, 4-(3,4-dimethoxy-5-hydroxybenzoyl)-

Cat. No.: B14477955
CAS No.: 65133-72-4
M. Wt: 267.28 g/mol
InChI Key: CTUBBEQDXZZNHB-UHFFFAOYSA-N
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Description

Morpholine, 4-(3,4-dimethoxy-5-hydroxybenzoyl)- is an organic compound that features a morpholine ring substituted with a 3,4-dimethoxy-5-hydroxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(3,4-dimethoxy-5-hydroxybenzoyl)- typically involves the reaction of morpholine with 3,4-dimethoxy-5-hydroxybenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(3,4-dimethoxy-5-hydroxybenzoyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Morpholine, 4-(3,4-dimethoxy-5-hydroxybenzoyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Morpholine, 4-(3,4-dimethoxy-5-hydroxybenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the benzoyl group.

    4-(3,4-Dimethoxybenzyl)morpholine: Similar structure but lacks the hydroxyl group.

Uniqueness

Morpholine, 4-(3,4-dimethoxy-5-hydroxybenzoyl)- is unique due to the presence of both methoxy and hydroxyl groups on the benzoyl ring, which can influence its reactivity and interactions with biological targets .

Properties

CAS No.

65133-72-4

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

(3-hydroxy-4,5-dimethoxyphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C13H17NO5/c1-17-11-8-9(7-10(15)12(11)18-2)13(16)14-3-5-19-6-4-14/h7-8,15H,3-6H2,1-2H3

InChI Key

CTUBBEQDXZZNHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C(=O)N2CCOCC2

Origin of Product

United States

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